2-(Ethylamino)pteridin-7(8H)-one
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Overview
Description
2-(Ethylamino)pteridin-7(8H)-one is a compound belonging to the pteridine family, which is known for its diverse biological activities. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)pteridin-7(8H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with ethyl isocyanate, followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)pteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)pteridin-7(8H)-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects mitochondrial membrane potential, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
2-Aminopteridine: A derivative with an amino group at the 2-position.
6,7-Dimethylpterin: A pteridine derivative with methyl groups at the 6 and 7 positions.
Uniqueness
2-(Ethylamino)pteridin-7(8H)-one is unique due to its specific ethylamino substitution, which imparts distinct biological activities compared to other pteridine derivatives. This substitution enhances its ability to inhibit key enzymes involved in cancer progression, making it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
2-(ethylamino)-8H-pteridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-9-8-11-3-5-7(13-8)12-6(14)4-10-5/h3-4H,2H2,1H3,(H2,9,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTPXGRHCHQGGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C2C(=N1)NC(=O)C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700242 |
Source
|
Record name | 2-(Ethylamino)pteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101259-25-0 |
Source
|
Record name | 2-(Ethylamino)pteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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